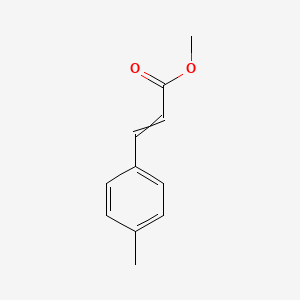

3-p-Tolyl-acrylic acid methyl ester

Description

Historical Context and Evolution of Synthetic Approaches to Cinnamate (B1238496) Derivatives

The synthesis of cinnamate derivatives has a rich history, evolving from classical methods to more sophisticated and efficient modern techniques. One of the earliest and most fundamental methods is the Fischer esterification , which involves the acid-catalyzed reaction of a carboxylic acid (like 3-p-Tolyl-acrylic acid) with an alcohol. sigmaaldrich.com This method, while foundational, often requires long reaction times and the use of strong acids like sulfuric acid. nsf.govsigmaaldrich.com

The development of olefination reactions provided more versatile routes. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction , became pivotal in forming the carbon-carbon double bond of the cinnamate structure with good stereochemical control, predominantly yielding the trans-isomer. smolecule.com These methods involve the reaction of an aldehyde with a phosphorus ylide. smolecule.com

The advent of transition metal-catalyzed cross-coupling reactions marked a significant leap forward. The Heck reaction , which couples an aryl halide with an alkene in the presence of a palladium catalyst, offered a powerful tool for synthesizing cinnamates. smolecule.com This approach allows for the direct formation of the cinnamate skeleton from readily available starting materials.

More recent advancements have focused on improving efficiency and sustainability. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Fischer esterifications. nsf.gov Furthermore, developments in electro-organic synthesis and the use of environmentally benign solvents like supercritical carbon dioxide are paving the way for greener chemical processes for cinnamate production. smolecule.com

Significance as a Building Block in Advanced Molecular Construction

3-p-Tolyl-acrylic acid methyl ester and its parent acid are valuable intermediates in the synthesis of more elaborate molecules. The presence of multiple reactive sites—the ester, the alkene, and the aromatic ring—allows for a variety of chemical transformations.

One notable application is in the synthesis of novel amino acids. For instance, (E)-3-(p-tolyl)acrylic acid has been used as a starting material in a multi-step synthesis to produce (E)-2-(Acetylamino-methyl)-3-p-tolyl-acrylic acid methyl ester, a complex amino acid derivative. psu.edu This demonstrates its utility in constructing molecules with potential applications in medicinal chemistry and materials science. nih.gov

The cinnamate structure is also a precursor to other important chemical scaffolds. For example, the parent compound, methyl cinnamate, can be hydrolyzed to cinnamic acid, which can then undergo cyclization reactions with phenols to produce dihydrocoumarin (B191007) derivatives. ajouronline.com These heterocyclic compounds are of interest for their potential biological activities. ajouronline.com The alkene portion of the molecule can also undergo various addition and cycloaddition reactions, further expanding its synthetic utility.

Scope and Limitations of Current Research Methodologies

The investigation of this compound and related compounds employs a range of modern synthetic and analytical techniques. The synthesis of this specific ester has been achieved using palladium catalysis with a phase transfer catalyst, yielding a respectable 73.1% conversion. However, this method requires a palladium catalyst, which can be costly and toxic, and involves a multi-step workup including column chromatography for purification.

A more advanced technique, paired electrolysis, has been used for the decarboxylative coupling of the parent carboxylic acid, (E)-3-(p-tolyl)acrylic acid, with diazo compounds. rsc.org While innovative, this electrochemical method requires specialized equipment and careful control of reaction conditions, and the reported yields can be moderate. rsc.org

The characterization of this compound and its reaction products relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to confirm the structure and purity of the synthesized compounds.

A significant area of current research on related cinnamates involves understanding their behavior upon exposure to light. The photodynamics of methyl cinnamate have been studied using advanced techniques like time-resolved ion yield (TR-IY) and time-resolved photoelectron spectroscopy (TR-PES). tandfonline.com These studies provide insights into the photoisomerization and relaxation mechanisms, which are crucial for applications in areas like sunscreens. tandfonline.com

Limitations in the current research methodologies often revolve around the need for expensive or toxic catalysts, the generation of byproducts that necessitate extensive purification, and the requirement for specialized and sensitive instrumentation for both synthesis and analysis. The scalability of some of the more advanced techniques, such as electro-organic synthesis, for industrial production can also be a challenge.

Table 2: Comparison of Selected Synthesis Methods for Cinnamate Derivatives

| Method | Catalyst/Reagents | Advantages | Limitations |

|---|---|---|---|

| Fischer Esterification | Strong acid (e.g., H₂SO₄) sigmaaldrich.com | Inexpensive reagents | Long reaction times, harsh conditions, often requires excess alcohol |

| Heck Reaction | Palladium catalyst smolecule.com | Good yields, versatile | Expensive and toxic catalyst, may require phosphine (B1218219) ligands |

| Microwave-Assisted Synthesis | Acid or base catalyst nsf.gov | Dramatically reduced reaction times | Requires specialized microwave reactor, scalability can be an issue |

| Paired Electrolysis | Electrochemical cell rsc.org | Avoids bulk chemical oxidants/reductants | Requires specialized equipment, yields can be variable |

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-(4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJBRXRCJNSDHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346182 | |

| Record name | Methyl 3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7560-43-2 | |

| Record name | Methyl 3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Preparation of 3 P Tolyl Acrylic Acid Methyl Ester

Olefination Reactions for the Formation of the α,β-Unsaturated Ester Motif

Olefination reactions are a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds. The Horner-Wadsworth-Emmons (HWE) reaction, in particular, stands out as a widely used and versatile method for the synthesis of α,β-unsaturated esters from aldehydes and phosphonate (B1237965) carbanions.

Horner-Wadsworth-Emmons Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. achemblock.com The reaction typically involves the deprotonation of a phosphonate ester to generate a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde, followed by elimination to form an alkene.

The reaction between trimethyl phosphonoacetate and 4-methyl-benzaldehyde is a direct application of the HWE reaction to synthesize 3-p-tolyl-acrylic acid methyl ester. In a typical procedure, trimethyl phosphonoacetate is deprotonated with a suitable base, such as sodium methoxide (B1231860), to form the corresponding phosphonate carbanion. This carbanion then reacts with 4-methyl-benzaldehyde. The choice of base and reaction conditions can influence the yield and stereoselectivity of the product. The standard HWE reaction generally favors the formation of the more thermodynamically stable (E)-isomer.

While the standard HWE reaction typically yields the (E)-alkene, modifications have been developed to control the stereochemical outcome and selectively produce the (Z)-isomer. The Still-Gennari olefination is a powerful modification that achieves high (Z)-selectivity. researchgate.netsigmaaldrich.com This method employs phosphonate reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate, in combination with strong, non-chelating bases like potassium hexamethyldisilazide (KHMDS) and often in the presence of a crown ether like 18-crown-6 (B118740) at low temperatures. researchgate.netorgsyn.org

The high (Z)-selectivity is attributed to kinetic control, where the initial addition of the phosphonate carbanion to the aldehyde is followed by a rapid and irreversible elimination of the oxaphosphetane intermediate, preventing equilibration to the thermodynamically more stable (E)-isomer.

A practical example for the synthesis of the (Z)-isomer of this compound is provided by a procedure from TCI. researchgate.net In this method, p-tolualdehyde is reacted with bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate in the presence of potassium tert-butoxide and 18-crown-6 in THF at -78 °C. This reaction yields the desired product in 78% yield with an E:Z ratio of 1:15.5, demonstrating excellent (Z)-selectivity. researchgate.net

| Reagent/Condition | Product Isomer | Yield | E:Z Ratio | Reference |

| Trimethyl phosphonoacetate, Sodium Methoxide | (E) | Data not available | Predominantly E | |

| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, Potassium tert-Butoxide, 18-Crown-6, -78°C | (Z) | 78% | 1:15.5 | researchgate.net |

Other Established Olefination Protocols

While the Horner-Wadsworth-Emmons reaction is a primary focus, other olefination protocols can also be considered for the synthesis of α,β-unsaturated esters, although they are not explicitly detailed for this specific compound in the provided context.

Palladium-Catalyzed Cross-Coupling Approaches to Aryl-Alkene Linkages

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, offering an alternative to classical olefination methods.

Desulfitative Heck-Type Reactions

A promising palladium-catalyzed approach for the synthesis of this compound involves a desulfitative Heck-type reaction. This reaction utilizes readily available aryl sulfonyl compounds, such as sulfonyl chlorides or sulfinic acids, as coupling partners with alkenes. The key advantage of this method is the extrusion of sulfur dioxide during the catalytic cycle.

While a specific protocol for the synthesis of this compound via a desulfitative Heck reaction is not explicitly detailed in the search results, the general methodology has been established. Palladium catalysts, in combination with suitable ligands and bases, can effectively couple aryl sulfonyl chlorides or sodium aryl sulfinates with alkenes like methyl acrylate (B77674). For instance, the preparation of sodium p-toluenesulfinate from the more common p-toluenesulfonyl chloride is a well-documented procedure, involving reduction with reagents like zinc dust. This sodium p-toluenesulfinate can then, in principle, be used in a palladium-catalyzed coupling with methyl acrylate. The development of specific catalyst systems and reaction conditions for this particular transformation remains an area for further investigation to optimize yields and selectivity.

Utilization of N-Methoxy Arylsulfonamides as Aryl Radical Precursors

A key feature of this modern approach is the use of N-methoxy arylsulfonamides as precursors to aryl radicals. Specifically, N-methoxy-4-methyl-benzenesulfonamide serves as the aryl source for the p-tolyl group. rsc.org This compound undergoes a palladium-catalyzed reaction, effectively coupling with an alkene to form the desired product. The reaction proceeds via a desulfitative process, where the sulfonamide group is eliminated. rsc.org

Alkenes as Coupling Partners

The versatility of this synthetic method is demonstrated by its compatibility with various alkene coupling partners. To synthesize this compound, methyl acrylate is used as the alkene. rsc.org The reaction of N-methoxy-4-methyl-benzenesulfonamide with methyl acrylate yields the target compound as a white solid. rsc.org

Researchers have also explored other alkenes. For instance, when 2-Methyl-acrylic acid methyl ester was used as the coupling partner with N-methoxy-4-methyl-benzenesulfonamide, the reaction produced an inseparable 1:1 mixture of 2-methyl-3-p-tolyl-acrylic acid methyl ester and 2-(4-methyl-benzyl)-acrylic acid methyl ester. rsc.org This highlights the influence of the alkene substrate on the reaction's outcome and selectivity.

Table 1: Synthesis of this compound and Derivatives via Desulfitative Heck-Type Coupling rsc.org

| Aryl Precursor | Alkene Partner | Product | Yield |

|---|---|---|---|

| N-methoxy-4-methyl-benzenesulfonamide | Methyl acrylate | This compound | 73% |

| N-methoxy-4-methyl-benzenesulfonamide | Acrylic acid butyl ester | 3-p-Tolyl-acrylic acid butyl ester | 76% |

| N-methoxy-4-methyl-benzenesulfonamide | 2-Methyl-acrylic acid methyl ester | Mixture of 2-methyl-3-p-tolyl-acrylic acid methyl ester and 2-(4-methyl-benzyl)-acrylic acid methyl ester | 64% |

Optimization of Ligand Systems and Co-catalysts for Enhanced Reactivity

The efficiency of the desulfitative arylation is highly dependent on the catalytic system. The reported procedure for synthesizing this compound utilizes a system composed of a palladium catalyst, a co-catalyst, and a base in an anhydrous solvent. rsc.org

Table 2: Optimized Reaction Components for Desulfitative Heck Reaction rsc.org

| Component | Specific Reagent | Role |

|---|---|---|

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Facilitates the C-C bond formation |

| Co-catalyst | Copper(II) chloride (CuCl₂) | Enhances catalytic activity |

| Base | Sodium acetate (NaOAc) | Promotes the reaction |

| Solvent | Anhydrous ethyl acetate | Reaction medium |

This specific combination of Pd(OAc)₂, CuCl₂, and NaOAc has been shown to be effective for the reaction between N-methoxy sulfonamides and alkenes. rsc.org In the broader context of Heck reactions, catalyst activity can be enhanced by various ligands like triphenylphosphine (B44618), BINAP, and N-heterocyclic carbenes, which stabilize the palladium center and modulate its reactivity. wikipedia.orgorganic-chemistry.org While the desulfitative method specifies a phosphine-free system, the principles of ligand and co-catalyst optimization from traditional Heck chemistry are crucial for developing more efficient and versatile synthetic protocols. rsc.orgorganic-chemistry.org

Related Heck-Type Coupling Formations

The synthesis of this compound via desulfitative arylation is a variation of the well-established Mizoroki-Heck reaction. rsc.orgwikipedia.org The traditional Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis for forming substituted alkenes, typically with high trans selectivity. organic-chemistry.org

The catalytic cycle of a typical Heck reaction involves several key steps: wikipedia.orglibretexts.org

Oxidative Addition : Palladium(0) inserts into the aryl-halide bond, forming a Pd(II) complex.

Alkene Coordination : The alkene coordinates to the palladium center.

Migratory Insertion : The aryl group is transferred from the palladium to one of the alkene carbons, forming a new carbon-carbon bond.

Beta-Hydride Elimination : A hydrogen atom from an adjacent carbon is eliminated, forming the final alkene product and a palladium-hydride species.

Reductive Elimination : The base regenerates the active Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.

The desulfitative reaction provides an alternative to using aryl halides, instead generating the necessary aryl species from N-methoxy arylsulfonamides. rsc.org This expands the scope of Heck-type transformations for the synthesis of complex molecules like this compound.

Emerging and Unconventional Synthetic Routes

While palladium-catalyzed reactions are well-established, current research is exploring more sustainable and novel synthetic strategies.

Catalyst-Free or Green Chemistry Approaches

The development of catalyst-free and green synthetic methods is a major goal in modern chemistry to reduce reliance on expensive and potentially toxic heavy metals. While specific catalyst-free methods for the direct synthesis of this compound are not yet widely reported, general green approaches are being developed for related compounds. For example, the synthesis of acrylic acid and its esters from acrolein using hydrogen peroxide as a green oxidant has been demonstrated. maastrichtuniversity.nl Another green route involves the aldol (B89426) condensation of acetic acid or methyl acetate with formaldehyde. researchgate.net These strategies, which often utilize more benign reagents and milder conditions, represent a future direction that could be adapted for the synthesis of more complex acrylates like this compound. maastrichtuniversity.nlresearchgate.net The principles of using aqueous solvents, avoiding heavy metal catalysts, and employing mild reaction conditions are central to these emerging green methodologies. nih.gov

Photoredox or Electrochemistry-Enabled Syntheses

Photoredox and electrochemical methods offer powerful, non-traditional ways to forge new chemical bonds. These techniques use light or electricity, respectively, to generate reactive intermediates under mild conditions.

Electrochemistry: Electrochemical methods are showing promise in related transformations. For instance, an electrochemical approach has been developed for the paired electrolysis of (E)-3-(p-tolyl)acrylic acid with diazo compounds, demonstrating that the p-tolyl acrylic acid scaffold is compatible with electrochemical conditions. rsc.org Furthermore, mediated electrosynthesis using a phthalimide-N-oxyl (PINO) radical has been effective for the selective benzylic oxidation of methylarenes. nih.gov This method could potentially be adapted to functionalize a precursor like p-methyl toluene (B28343) before its subsequent conversion to the target acrylic acid ester. These examples highlight the potential of electrochemistry to provide alternative, controlled synthetic routes. rsc.orgnih.gov

Photoredox Catalysis: Photochemical methods can also be used to access desired products. For example, the PINOylated products from the electrochemical oxidation of methylarenes can be readily converted into corresponding aldehydes or alcohols under photochemical conditions using an Iridium-based photocatalyst. nih.gov While a direct photoredox synthesis of this compound is not documented in the provided sources, these related applications suggest that visible-light-induced catalysis could be a viable future strategy for its preparation.

Mechanistic Investigations of Reactions Involving 3 P Tolyl Acrylic Acid Methyl Ester and Its Formation

Elucidation of Palladium-Catalyzed Reaction Mechanisms

Palladium-catalyzed reactions, such as the Heck-type arylation, are pivotal in forming the carbon-carbon bond that defines the structure of 3-p-tolyl-acrylic acid methyl ester. These reactions proceed through a series of well-defined but often competing steps.

Radical Generation and Propagation in Heck-Type Processes

While the classical Heck reaction is often depicted as a purely organometallic cycle, evidence suggests that radical pathways can be involved, especially in alkyl Heck reactions. nih.gov In the context of forming related structures, a hybrid organometallic-radical mechanism has been proposed. nih.gov One relevant pathway involves the copper(II)-catalyzed generation of nitrogen-centered radicals from precursors like N-arylsulfonamides. nih.govresearchgate.net These nitrogen radicals can then undergo further transformations, including desulfonylation, to generate aryl radicals. The aryl radical, in this case, the p-tolyl radical, can then add to methyl acrylate (B77674) to form a new carbon-carbon bond. This radical addition is then followed by steps that regenerate the active catalyst and lead to the final product. The involvement of radical species can sometimes lead to a mixture of products due to the inherent reactivity and potential for side reactions of radicals.

Role of Oxidative Addition and Reductive Elimination Steps

The cornerstone of the palladium-catalyzed Heck reaction is the catalytic cycle involving Pd(0) and Pd(II) species. csbsju.edunih.govyoutube.comnih.govdiva-portal.org The generally accepted mechanism for the formation of this compound from a p-tolyl halide (e.g., p-tolyl iodide or bromide) and methyl acrylate proceeds as follows:

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the p-tolyl halide to a Pd(0) complex, forming a Pd(II) intermediate. csbsju.edunih.govyoutube.com This step is often rate-determining.

Migratory Insertion (Carbopalladation): The olefin, methyl acrylate, then coordinates to the Pd(II) complex and subsequently inserts into the palladium-aryl bond. nih.govlibretexts.org This insertion typically occurs in a syn manner. libretexts.org

β-Hydride Elimination: Following migratory insertion, a β-hydride elimination from the resulting alkyl-palladium intermediate occurs to form the alkene product, this compound, and a palladium-hydride species. nih.gov

Reductive Elimination: Finally, the active Pd(0) catalyst is regenerated by the reductive elimination of HX from the palladium-hydride species, a process often facilitated by a base. youtube.comnih.gov

It is important to note that a Pd(II)/Pd(IV) catalytic cycle has also been proposed for some Heck reactions, particularly those involving palladacycle precatalysts. nih.gov

Pathways Leading to Mixture Formation and Selectivity Control

The regioselectivity of the Heck reaction between p-tolyl halides and methyl acrylate is a critical factor. The reaction can potentially yield a mixture of isomers, including 2-methyl-3-p-tolyl-acrylic acid methyl ester and 2-(4-methyl-benzyl)-acrylic acid methyl ester. researchgate.netlookchem.com The formation of these isomers is influenced by the regioselectivity of the migratory insertion step.

For electron-deficient olefins like methyl acrylate, 2,1-insertion (where the aryl group adds to the β-carbon of the acrylate) is electronically favored, leading to the formation of the linear product, this compound. nih.gov However, steric factors and the specific ligands on the palladium catalyst can influence this selectivity. For instance, bulky ligands can sometimes favor the "irregular" 1,2-insertion, leading to the branched isomer.

Control over the reaction conditions, such as the choice of palladium catalyst, ligands, base, and solvent, is crucial to steer the reaction towards the desired product and minimize the formation of unwanted isomers. organic-chemistry.orgresearchgate.netresearchgate.net For example, the use of specific phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can significantly impact the efficiency and selectivity of the Heck reaction. organic-chemistry.orgresearchgate.net

Mechanistic Pathways of Olefination Reactions

Olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, provide an alternative and often highly stereoselective route to α,β-unsaturated esters like this compound. organic-chemistry.orgorganicchemistrydata.orgwikipedia.org

Transition State Analysis and Energy Landscapes

The Horner-Wadsworth-Emmons reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. For the synthesis of this compound, this would involve the reaction of a phosphonate ester (e.g., triethyl phosphonoacetate) with p-tolualdehyde.

The key to the high E-selectivity often observed in the HWE reaction lies in the stereochemistry of the intermediate steps. organic-chemistry.orgorganicchemistrydata.org The reaction proceeds through the formation of an oxaphosphetane intermediate. The relative energies of the transition states leading to the cis and trans oxaphosphetanes determine the final E/Z ratio of the alkene product. Steric factors play a significant role, with the transition state leading to the less sterically hindered E-alkene generally being lower in energy. organic-chemistry.org

Influence of Reagent Stoichiometry and Solvent Effects on Reaction Outcomes

The outcome of olefination reactions is highly dependent on the reaction conditions.

Reagent Stoichiometry: The stoichiometry of the base used to deprotonate the phosphonate ester is critical. Insufficient base will lead to incomplete reaction, while an excess can sometimes promote side reactions. In some cases, the use of specific bases like LiOH·H₂O or Ba(OH)₂·8H₂O in solvent-free conditions has been shown to be highly effective for the E-selective synthesis of related α,β-unsaturated esters. researchgate.net

Solvent Effects: The choice of solvent can significantly influence the rate and selectivity of the HWE reaction. researchgate.netnih.govresearchgate.net Solvents can affect the aggregation state of the phosphonate carbanion and its counterion, which in turn can influence the stereochemical course of the reaction. For instance, non-coordinating solvents with certain counterions can favor the formation of Z-alkenes, while protic solvents or the use of specific metal salts can enhance E-selectivity. organicchemistrydata.org The solubility of the phosphate (B84403) byproduct, which is typically water-soluble, also facilitates product purification. organic-chemistry.orgyoutube.com

Data Tables

Table 1: Key Intermediates and Species in the Palladium-Catalyzed Heck Reaction

| Species | Role in Catalytic Cycle |

| Pd(0) Complex | Active catalyst that initiates the cycle. |

| p-Tolyl-Pd(II)-X | Intermediate formed after oxidative addition. |

| π-Complex | Formed by the coordination of methyl acrylate to the Pd(II) center. |

| Alkyl-Pd(II) Intermediate | Formed after migratory insertion of the acrylate. |

| Pd-H Species | Formed after β-hydride elimination. |

Table 2: Factors Influencing Selectivity in the Heck Reaction

| Factor | Influence on Selectivity |

| Ligand | Steric and electronic properties affect regioselectivity and reaction rate. |

| Base | Essential for regenerating the Pd(0) catalyst. Its strength and nature can impact the reaction. |

| Solvent | Can influence catalyst solubility, stability, and the rate of various steps in the cycle. |

| Temperature | Affects reaction rates and can influence selectivity. |

Table 3: Components of the Horner-Wadsworth-Emmons Reaction

| Component | Function |

| p-Tolualdehyde | The electrophilic aldehyde component. |

| Phosphonate Ester | The precursor to the nucleophilic phosphonate carbanion. |

| Base | Deprotonates the phosphonate ester to form the reactive carbanion. |

| Solvent | Influences the reactivity and stereoselectivity of the reaction. |

Theoretical and Computational Chemistry for Mechanistic Insights

Modern computational chemistry provides powerful tools to investigate complex reaction mechanisms at a molecular level. For the formation of this compound, theoretical methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complemented by spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS), offer profound insights into the reaction pathways and the roles of catalysts.

Density Functional Theory (DFT) Calculations for Reaction Coordinate Mapping

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the Heck reaction for the synthesis of this compound from a p-tolyl halide and methyl acrylate, DFT calculations are instrumental in mapping the entire reaction coordinate. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. nih.gov

The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving several key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. youtube.comacs.org DFT calculations can elucidate the energy profile of this cycle. For instance, studies on similar Heck reactions, such as the coupling of aryl halides with acrylates, have shown that the nature of the reactants and the catalyst system can influence the rate-determining step. diva-portal.org

A representative DFT-calculated energy profile for the Heck reaction between an aryl bromide and an acrylate is presented below. The values are illustrative and represent typical energy barriers for the key steps in the catalytic cycle. The reaction involves a palladium catalyst, often with phosphine ligands.

| Reaction Step | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants (Aryl Halide + Alkene + Pd(0) Catalyst) | Initial state of the system. | 0.0 |

| Oxidative Addition Transition State | Energy barrier for the insertion of the palladium into the aryl-halide bond. | +15.2 |

| Aryl-Palladium(II) Intermediate | A stable intermediate formed after oxidative addition. | -5.8 |

| Migratory Insertion Transition State | Energy barrier for the insertion of the alkene into the palladium-carbon bond. | +21.5 |

| Alkyl-Palladium(II) Intermediate | Intermediate formed after the alkene insertion. | -2.1 |

| β-Hydride Elimination Transition State | Energy barrier for the elimination of a hydrogen atom to form the product. | +18.7 |

| Product-Palladium Complex | The product coordinated to the palladium hydride species. | -12.4 |

| Products (Substituted Alkene + HX + Pd(0) Catalyst) | Final state after reductive elimination and catalyst regeneration. | -25.0 |

This table presents illustrative data based on typical DFT calculations for Heck reactions involving aryl halides and acrylates. The exact energy values for the formation of this compound would depend on the specific reactants and catalytic system used.

Molecular Dynamics Simulations of Catalyst-Substrate Interactions

MD simulations can model the approach and binding of the p-tolyl halide and methyl acrylate to the palladium catalyst. This can reveal important information about the conformational changes in both the catalyst and the substrates that are necessary for the reaction to occur. For instance, simulations can show how the phosphine ligands on the palladium catalyst create a specific steric and electronic environment that influences the regioselectivity and stereoselectivity of the reaction.

Application of X-ray Photoelectron Spectroscopy (XPS) for Catalyst Mechanism Elucidation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the context of the Heck reaction for synthesizing this compound, XPS is a powerful tool for elucidating the mechanism of the palladium catalyst.

XPS can be used to determine the oxidation state of the palladium catalyst at different stages of the reaction. The catalytic cycle of the Heck reaction involves changes in the oxidation state of palladium, typically between Pd(0) and Pd(II). acs.org By analyzing the binding energies of the Pd 3d core level electrons, researchers can identify the presence of these different oxidation states.

For example, a study on a Pd/SiO2 catalyst used in a Heck reaction showed through XPS that the initial Pd(II) species was reduced in situ to Pd(0) under the reaction conditions. This in-situ generation of the active catalytic species is a key mechanistic insight. XPS can also be used to study catalyst deactivation. For instance, the formation of palladium oxides or the agglomeration of palladium nanoparticles can lead to a loss of catalytic activity, and these changes can be detected by XPS.

The following table summarizes the typical binding energies for different palladium species observed in XPS studies of Heck reaction catalysts.

| Palladium Species | Typical Pd 3d5/2 Binding Energy (eV) | Significance in Heck Reaction |

|---|---|---|

| Pd(0) | 335.0 - 335.5 | Active catalytic species that initiates the catalytic cycle. |

| Pd(II) | 336.0 - 337.5 | Intermediate species in the catalytic cycle; can also be the precursor catalyst. |

| PdO | 336.2 - 336.8 | An oxidized, often less active or inactive, form of the catalyst. |

| Pd-Ligand Complex | Varies with ligand | The nature of the ligand can influence the electronic state and catalytic activity of palladium. |

This table provides a general range of binding energies. The exact values can vary depending on the specific catalyst support, ligands, and experimental conditions.

Catalytic Systems for the Synthesis and Transformation of 3 P Tolyl Acrylic Acid Methyl Ester

Homogeneous Palladium Catalysis

Homogeneous palladium catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. The ability to tune the catalyst's properties at a molecular level through ligand modification is a key advantage of this approach.

Design and Application of Specific Palladium Complexes (e.g., Pd(OAc)₂ in conjunction with phosphine (B1218219) ligands)

Palladium(II) acetate (B1210297), Pd(OAc)₂, is a commonly used and highly active palladium precursor for the Heck reaction. nih.govrsc.org In its active Pd(0) form, which is generated in situ, it catalyzes the coupling of aryl halides with alkenes. libretexts.org The efficiency of Pd(OAc)₂-based systems is often enhanced by the addition of phosphine ligands. These ligands play a crucial role in stabilizing the palladium center, preventing its agglomeration into inactive palladium black, and influencing the catalytic cycle's elementary steps, such as oxidative addition and reductive elimination. beilstein-journals.org

For the synthesis of compounds structurally similar to 3-p-tolyl-acrylic acid methyl ester, such as other substituted cinnamates, Pd(OAc)₂ in combination with various phosphine ligands has proven effective. For instance, the coupling of aryl bromides with methyl 2-acetamido acrylate (B77674) has been successfully achieved using a ligand-free Pd(OAc)₂ system, although the use of phosphine ligands is common to improve yields and catalyst stability, especially with less reactive aryl chlorides. core.ac.ukresearchgate.net The choice of base, such as triethylamine (B128534) or potassium carbonate, and solvent, like N,N-dimethylformamide (DMF) or acetonitrile (B52724), also significantly impacts the reaction outcome. nih.govrsc.org

Table 1: Representative Homogeneous Catalytic Systems for Heck-type Reactions

| Palladium Source | Ligand | Aryl Halide | Alkene | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ | None | Aryl Bromides | Methyl 2-acetamido acrylate | i-PrNEt₃ | NMP | Moderate | core.ac.uk |

| Pd(OAc)₂ | PPh₃ | Iodobenzene | Acrylamide | Et₃N | Acetonitrile | 41 | researchgate.net |

| Pd(OAc)₂ | None | Aryl Iodides/Bromides | Terminal Olefins | K₂CO₃ | H₂O/DMSO | High | rsc.org |

| Pd(II) complex | SPO | Aryl Halides | Olefins | - | - | Excellent | beilstein-journals.org |

Ligand Scaffolds for Modulating Reactivity and Selectivity

The rational design of ligand scaffolds is paramount in optimizing palladium-catalyzed reactions. The electronic and steric properties of the ligand directly influence the reactivity and selectivity of the catalytic system. For C-H functionalization reactions, which share mechanistic features with the Heck reaction, ligand scaffolds such as mono-N-protected amino acids, 2,6-disubstituted pyridines, and 2,2'-bipyridines have been shown to be effective. nih.gov

In the context of the Heck reaction, a variety of phosphine ligands, from simple triarylphosphines like triphenylphosphine (B44618) (PPh₃) to more complex, sterically demanding phosphines and N-heterocyclic carbenes (NHCs), have been employed. For instance, aminomethylphosphine (P-C-N) type ligands have been used to create palladium(II) complexes that show good catalytic activity for the coupling of various aryl halides with styrene (B11656). mdpi.com The use of specific ligands can also enable the reaction to proceed under milder conditions and can even influence the regioselectivity of the addition to the double bond. The development of ligand-assisted palladium catalysis has been instrumental in expanding the substrate scope and improving the efficiency of the synthesis of functionalized molecules. nih.gov

Heterogeneous Palladium Nanocatalysis

To address the challenges associated with catalyst separation and recycling in homogeneous systems, heterogeneous catalysts have been developed. These typically involve immobilizing palladium nanoparticles on a solid support, combining the high reactivity of palladium with the practical advantages of a solid-phase catalyst.

Development of Magnetically Retrievable Assemblies (e.g., Fe₃O₄@HMTA, Fe₃O₄@PAA−PPh₃, Fe₃O₄@PMDP)

A significant advancement in heterogeneous catalysis is the use of magnetic nanoparticles, primarily magnetite (Fe₃O₄), as a support material. This allows for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet. libretexts.org The surface of the Fe₃O₄ nanoparticles is often coated with a protective layer, such as silica (B1680970) (SiO₂), to prevent oxidation and aggregation and to provide a surface for further functionalization. researchgate.net

Various organic moieties can be grafted onto the support to anchor the palladium nanoparticles. For instance, poly(acrylic acid) (PAA) has been used to create a shell around Fe₃O₄, followed by the attachment of triphenylphosphine groups (Fe₃O₄@PAA−PPh₃) to coordinate with palladium. Similarly, supports functionalized with hexamethylenetetramine (HMTA) or other polymers have been developed. These functionalizations not only immobilize the palladium but also create a specific chemical microenvironment around the catalytic sites, which can influence the reaction. pleiades.online

Investigation of Support Materials and Surface Chemistry on Catalytic Activity

The interaction between the palladium nanoparticles and the support is crucial. For example, nitrogen-doped carbon supports have been shown to enhance the catalytic activity of palladium in Suzuki cross-coupling reactions. nih.gov The surface functionalization can also prevent the agglomeration of nanoparticles during the reaction, which is a common cause of deactivation. researchgate.net The development of core-shell structures, such as Fe₃O₄@void@C-Schiff-base/Pd, provides a confined space for the palladium nanoparticles, enhancing their stability and reusability. nih.gov

Studies on Catalyst Recyclability, Stability, and Leaching

However, a critical issue with supported palladium catalysts is the leaching of palladium species into the reaction solution. This not only leads to a gradual loss of catalytic activity but can also contaminate the product, which is a major concern in the pharmaceutical and fine chemical industries. Studies have shown that palladium leaching can occur through the oxidative addition of the aryl halide to the metallic palladium on the support. Therefore, significant research has focused on developing robust anchoring strategies and understanding the leaching mechanisms to design more stable and truly heterogeneous catalysts. Hot filtration tests and ICP-AES analysis are commonly used to quantify the extent of metal leaching.

Table 2: Performance of a Recyclable Heterogeneous Catalyst

| Catalyst | Reaction | Cycle | Yield (%) | Reference |

|---|---|---|---|---|

| Fe₃O₄@SiO₂-SD@Pd | Isatin Heck Reaction | 1 | 88 | researchgate.net |

| 2 | 87 | |||

| 3 | 87 | |||

| 4 | 86 | |||

| 5 | 85 |

Rhodium-Catalyzed Transformations Related to this compound Derivatives

Rhodium catalysts have proven to be exceptionally effective in a variety of transformations, particularly in asymmetric hydrogenation, enabling the synthesis of chiral molecules with high enantioselectivity.

The enantioselective synthesis of β²-amino acids is of significant interest due to their presence in various biologically active natural products and their utility as building blocks for β-peptides, which can form stable secondary structures. A key strategy for accessing these chiral compounds is the rhodium-catalyzed asymmetric hydrogenation of β²-dehydroamino acid derivatives.

A notable example is the synthesis of a precursor to a chiral β²-amino acid starting from (E)-2-(acetylamino-methyl)-3-p-tolyl-acrylic acid methyl ester. This substrate has been successfully prepared in three steps from commercially available starting materials. psu.edu The subsequent rhodium-catalyzed asymmetric hydrogenation of this compound, utilizing a mixed ligand system, has been shown to produce the corresponding protected β²-amino acid with high enantiomeric excess (ee), reaching up to 91%. psu.edu This transformation provides a direct and efficient route to optically active β²-amino acids, which are otherwise challenging to synthesize. The general success of rhodium-catalyzed hydrogenation for producing β-amino acid derivatives is well-documented, with various N-aryl β-enamino esters being hydrogenated with high conversions and enantioselectivities up to 96.3% using catalysts like Rh-TangPhos. nih.gov

The versatility of this approach is further highlighted by the successful hydrogenation of various β-(acylamino)acrylates to yield β-amino acid derivatives with excellent enantioselectivities. figshare.com These methods underscore the power of rhodium catalysis in accessing valuable and complex chiral building blocks.

The success of rhodium-catalyzed asymmetric hydrogenation is critically dependent on the nature of the chiral ligand coordinated to the metal center. Significant research has been devoted to the development and optimization of ligand systems to maximize enantioselectivity and catalytic activity. Monodentate phosphoramidites have emerged as a particularly effective class of ligands for these transformations. psu.edunih.gov

These ligands are often easily accessible and highly modular, allowing for the rapid screening of a library of ligands to identify the optimal catalyst for a specific substrate. For the hydrogenation of β-dehydroamino acid derivatives, monodentate phosphoramidites have been shown to yield excellent enantioselectivities. psu.edu For instance, the hydrogenation of N-formyl dehydroamino esters using rhodium catalysts with monodentate phosphoramidite (B1245037) ligands has achieved enantioselectivities greater than 99% ee. nih.gov

A mixed-ligand approach, combining a chiral monodentate phosphoramidite with an achiral phosphine, has also been successfully employed. This strategy has been shown to dramatically increase both the reaction rate and the enantioselectivity in the hydrogenation of substrates like (E)-2-(acetylamino-methyl)-3-p-tolyl-acrylic acid methyl ester. psu.edu

Furthermore, the development of novel ligand backbones, such as the 1,1'-spirobiindane backbone in SIPHOS ligands, has led to highly efficient monodentate chiral ligands for the asymmetric hydrogenation of related α-arylethenylamine derivatives, achieving outstanding enantioselectivities of up to 99.7% ee. psu.edu The steric and electronic properties of these ligands can be fine-tuned to create a chiral pocket around the rhodium center that effectively controls the stereochemical outcome of the hydrogenation. Even tetrasubstituted dehydroamino acid esters can be hydrogenated with high diastereo- and enantioselectivities (>99:1 dr, up to 99% ee) using specific rhodium-JosiPhos complexes. nih.gov

Table 1: Performance of Selected Chiral Ligands in Rh-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Derivatives and Enamides

| Ligand Type | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

| Monodentate Phosphoramidite / Achiral Phosphine Mix | (E)-2-(Acetylamino-methyl)-3-p-tolyl-acrylic acid methyl ester | Up to 91% | psu.edu |

| Monodentate Phosphoramidites | N-Formyl dehydroamino esters | >99% | nih.gov |

| SIPHOS (Monodentate Spiro Phosphoramidite) | α-Arylenamides | Up to 99.7% | psu.edu |

| TangPhos | N-Aryl β-enamino esters | Up to 96.3% | nih.gov |

| JosiPhos | Tetrasubstituted dehydroamino acid esters | Up to 99% | nih.gov |

Other Transition Metal Catalysis (e.g., Nickel, Copper)

While rhodium is a benchmark for asymmetric hydrogenation, other transition metals like nickel and copper offer alternative and often more economical catalytic systems for various transformations of acrylic acid derivatives.

Nickel-catalyzed reactions have shown significant promise in C-C bond formation. For instance, Ni(II)-catalyzed Heck reactions of aryl halides with acrylates provide a pathway to cinnamic acid derivatives, which are precursors to compounds like this compound. researchgate.net This highlights the potential of nickel catalysts in the synthesis of the core structure of the target molecule.

Copper catalysis is particularly well-known for facilitating conjugate addition reactions to α,β-unsaturated carbonyl compounds, a class to which this compound belongs. The 1,4-addition of organometallic reagents, such as Grignard reagents, in the presence of a copper catalyst is a powerful tool for introducing substituents at the β-position of the acrylic acid ester. organic-chemistry.orgrsc.org For example, the copper-catalyzed conjugate addition of Grignard reagents to cyclic enones has been achieved with high stereocontrol, reaching up to 96% ee with the use of chiral ferrocenyl diphosphine ligands. organic-chemistry.org While direct examples on this compound are not prevalent in the literature, the general reactivity pattern suggests that copper-catalyzed conjugate addition would be a viable method for its further functionalization. Gilman reagents (lithium dialkylcuprates) are also well-known to favor 1,4-addition to α,β-unsaturated ketones, further illustrating the utility of copper in this type of transformation. libretexts.orgyoutube.com

In recent years, a significant push towards more sustainable chemical processes has led to the exploration of catalysts based on earth-abundant metals such as iron, cobalt, and manganese. rsc.org These metals offer a more environmentally friendly and cost-effective alternative to precious metals like rhodium and palladium.

The Heck reaction, traditionally catalyzed by palladium, is a cornerstone for the synthesis of cinnamic acid derivatives. Encouragingly, iron-based catalysts have been developed for Heck-type reactions. For example, a simple FeCl₂ catalyst has been shown to effectively catalyze the cross-coupling of styrenes with functionalized alkyl bromides. rsc.org More specifically, a heterogeneous iron catalyst supported on acac-functionalized silica has been successfully used for the Mizoroki-Heck reaction of aryl iodides and olefins, demonstrating good activity and the potential for catalyst recycling. rsc.org These findings open the door for the sustainable synthesis of this compound from precursors like 4-iodotoluene (B166478) and methyl acrylate.

Cobalt catalysts have also been investigated for reactions involving aryl halides and acrylates. For instance, cobalt has been used in the coupling of aromatic halides with allylic acetates and in the three-component alkyl arylation of acrylates. dp.technih.gov These examples showcase the potential of cobalt in facilitating C-C bond-forming reactions relevant to the synthesis and modification of the target molecule.

Manganese is another promising earth-abundant metal for sustainable catalysis. Manganese oxide-based catalysts are being explored for a variety of oxidation processes in the synthesis of value-added chemicals. rsc.org Furthermore, manganese catalysis has been applied in late-stage C-H functionalization, demonstrating its potential for the direct modification of complex molecules. nih.gov

Table 2: Examples of Earth-Abundant Metal Catalysts in Relevant Transformations

| Metal | Catalytic Reaction | Substrate/Product Type | Significance for this compound | Reference |

| Iron | Heck-type Reaction | Aryl iodides and olefins | Sustainable synthesis of the core structure | rsc.org |

| Cobalt | Alkyl Arylation of Acrylates | Acrylates, alkyl iodides, aryl Grignards | Functionalization of the acrylate backbone | dp.tech |

| Manganese | Oxidation Processes | Various organic substrates | Potential for sustainable synthesis of precursors or derivatives | rsc.org |

Unlocking Complex Molecules: The Role of this compound in Advanced Synthesis

Introduction

This compound, a derivative of cinnamic acid, serves as a versatile building block in the realm of organic synthesis and materials science. Its unique structure, featuring an aromatic ring, a reactive acrylic system, and an ester functional group, provides multiple avenues for chemical modification and incorporation into larger, more complex molecular architectures. This article explores the derivatization and subsequent transformations of this compound, focusing on its application in constructing chiral molecules and its role in the development of novel polymers and hybrid materials.

Derivatization and Subsequent Transformations of 3 P Tolyl Acrylic Acid Methyl Ester in Complex Molecule Synthesis

The strategic modification of 3-p-tolyl-acrylic acid methyl ester allows for the generation of a diverse array of valuable chemical entities. Its inherent functionalities can be manipulated to introduce chirality, alter electronic properties, and build polymeric chains, making it a valuable precursor in various fields of chemical research.

The creation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. The acrylic backbone of this compound provides an ideal scaffold for the introduction of stereocenters.

β-Amino acids are crucial components of various biologically active molecules and are known to confer unique structural properties to peptides, enhancing their stability against enzymatic degradation. scholaris.ca The synthesis of β2-amino acid derivatives, which possess a substituent at the β-position, can be achieved from precursors structurally related to this compound.

A prominent method for accessing these chiral building blocks is through the asymmetric hydrogenation of β-dehydroamino acid derivatives. Research has demonstrated the successful synthesis of a series of protected β2-dehydroamino acids in three steps from commercially available starting materials, including aryl aldehydes like p-tolualdehyde. psu.edu These substrates are then subjected to rhodium-catalyzed asymmetric hydrogenation. By employing a mixed ligand system composed of chiral monodentate phosphoramidites and achiral phosphines, high enantioselectivities (up to 91%) and full conversions have been achieved for a variety of β-amino acids. psu.edu

For instance, the synthesis of (E)-2-(Acetylamino-methyl)-3-p-tolyl-acrylic acid methyl ester has been reported, which serves as a direct precursor for the corresponding β2-amino acid derivative upon hydrogenation. psu.edu The optimization of these catalytic systems is often accelerated through high-throughput experimentation, allowing for the rapid screening of ligands to identify the optimal combination for high enantiomeric excess. psu.edu The development of such synthetic routes is significant as it provides access to highly substituted, enantiomerically enriched β-amino acids that are otherwise challenging to prepare. scholaris.carsc.org

Table 1: Asymmetric Hydrogenation of a β-dehydroamino acid precursor

| Entry | Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|

This table is illustrative of results obtained for similar substrate classes as specific data for the named compound's hydrogenation was not detailed in the search results.

The p-tolyl and methyl ester groups of the title compound offer additional sites for chemical modification, further expanding its synthetic utility. The methyl group on the tolyl ring can undergo a variety of transformations typical of benzylic positions, such as free-radical bromination or oxidation to a carboxylic acid. These modifications can be used to introduce further functionality or to alter the electronic properties of the aromatic ring.

The methyl ester moiety is also amenable to a range of standard organic transformations. These include:

Hydrolysis: Treatment with aqueous acid or base will convert the ester to the corresponding carboxylic acid, (E)-3-(p-tolyl)acrylic acid. This transformation is useful for subsequent reactions such as amide bond formation or for altering the solubility of the molecule.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for other alkyl or aryl groups, allowing for the synthesis of a library of different esters.

Reduction: The ester can be reduced to the corresponding allylic alcohol, 3-(p-tolyl)prop-2-en-1-ol, using reducing agents like lithium aluminum hydride.

Amidation: Direct reaction with amines can form the corresponding amides, which are important functional groups in many biologically active molecules.

A recent study detailed the paired electrolysis of (E)-3-(p-tolyl)acrylic acid, the hydrolyzed form of the ester, with diazo compounds, demonstrating a novel decarboxylative coupling reaction. rsc.org This electrochemical method highlights an innovative approach to C-C bond formation starting from a derivative of the title compound.

The carbon-carbon double bond in the acrylate (B77674) system of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of novel materials with potentially interesting properties.

While specific studies on the homopolymerization of this compound are not extensively detailed in the provided search results, the polymerization of structurally similar cinnamic and acrylic acid esters is well-documented. google.com Cinnamic monomers, like methyl cinnamate (B1238496), generally exhibit low reactivity in radical polymerization due to the steric hindrance of the 1,2-disubstituted double bond. nih.govnii.ac.jp However, they can be incorporated into copolymers. nih.govnii.ac.jp

Research on related polythiophene derivatives, such as poly(3-thiophen-3-yl-acrylic acid methyl ester), has been conducted. researchgate.net In this case, the thiophene (B33073) rings are polymerized, and the acrylic acid methyl ester acts as a side group, influencing the polymer's electronic properties and solubility. researchgate.net Quantum chemical calculations have been used to model the structure and predict the electronic transitions of such polymers. researchgate.net

The incorporation of cinnamate derivatives into copolymers and hybrid materials is an active area of research. Cinnamate monomers can be copolymerized with more reactive vinyl monomers like methyl acrylate and styrene (B11656) using controlled radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) and ATRP (Atom Transfer Radical Polymerization). nih.govnii.ac.jptandfonline.com

Although the monomer reactivity ratios for cinnamic monomers are often low, their incorporation can significantly increase the glass transition temperature (Tg) of the resulting copolymers due to the rigid structure of the cinnamate unit. nih.govnii.ac.jp This property is valuable for creating materials with enhanced thermal stability.

Furthermore, the cinnamate moiety is photoactive. dntb.gov.uajmaterenvironsci.com The double bond can undergo [2+2] cycloaddition reactions upon irradiation with UV light, leading to crosslinking. dntb.gov.uajmaterenvironsci.com This property is utilized in the development of photoresists and other photosensitive materials. jmaterenvironsci.com Copolymers containing cinnamate groups can be designed to be photoreactive, allowing for the fabrication of crosslinked polymer networks and patterned surfaces upon light exposure. tandfonline.comjmaterenvironsci.com For example, block copolymers containing poly(2-cinnamoyloxyethyl methacrylate) have been synthesized and studied for their photoreactivity and ability to form structured materials like nanofibers. tandfonline.com

Advanced Analytical and Spectroscopic Characterization in Research on 3 P Tolyl Acrylic Acid Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-p-Tolyl-acrylic acid methyl ester. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete assignment of the molecule's structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of (E)-methyl 3-(p-tolyl)acrylate typically exhibits distinct signals corresponding to the different types of protons in the molecule. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons of the tolyl group appear as a singlet around 2.38 ppm. The methyl ester protons also present as a singlet at approximately 3.80 ppm. The vinylic protons, which are crucial for determining the stereochemistry of the double bond, appear as doublets. The proton at the α-position to the carbonyl group (C2) resonates at about 6.40 ppm, while the β-proton (C3) is found further downfield at around 7.68 ppm. The large coupling constant (J) of approximately 16.0 Hz between these two protons confirms the trans or (E)-configuration of the double bond. The aromatic protons of the p-tolyl group typically show up as two doublets in the region of 7.20 and 7.43 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. In CDCl₃, the methyl carbon of the tolyl group is observed around 21.8 ppm, and the methyl ester carbon appears at about 52.0 ppm. The olefinic carbons are found at approximately 116.9 ppm (C2) and 145.2 ppm (C3). The aromatic carbons resonate in the range of 128.4 to 141.0 ppm, with the carbonyl carbon of the ester group appearing at the most downfield position, around 168.0 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (E)-Methyl 3-(p-tolyl)acrylate in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Tolyl-CH₃ | 2.38 (s, 3H) | 21.8 |

| OCH₃ | 3.80 (s, 3H) | 52.0 |

| C2-H (α-vinylic) | 6.40 (d, J=16.0 Hz, 1H) | 116.9 |

| C3-H (β-vinylic) | 7.68 (d, J=16.0 Hz, 1H) | 145.2 |

| Aromatic-H | 7.20 (d, J=8.0 Hz, 2H), 7.43 (d, J=8.0 Hz, 2H) | 128.4, 130.0, 131.9, 141.0 |

| C=O | - | 168.0 |

Data sourced from The Royal Society of Chemistry. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. For (E)-methyl 3-(p-tolyl)acrylate, HRMS analysis provides a highly accurate mass measurement. The calculated exact mass for the molecular ion [C₁₁H₁₂O₂]⁺ is 176.0837. Experimental data from HRMS analysis using Electrospray Ionization (ESI+) shows a found mass of 176.0836, which is in excellent agreement with the calculated value. rsc.org This level of accuracy confirms the molecular formula of the compound as C₁₁H₁₂O₂.

Chromatographic Techniques for Purification and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are fundamental for both the purification of this compound and for monitoring the progress of reactions in which it is involved.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to assess the purity of a sample and to follow the course of a chemical reaction. rsc.org For compounds like this compound, a common stationary phase is silica (B1680970) gel. The choice of eluent (mobile phase) depends on the polarity of the compound and other components in the mixture. For instance, a mixture of ethyl acetate (B1210297) and hexane (B92381) is often effective. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides higher resolution and quantitative analysis. It is used for the determination of various acrylate (B77674) compounds in different matrices. e3s-conferences.orgresearchgate.net For the analysis of acrylate esters, a reversed-phase column, such as a ZORBAX SB-AQ, is often employed. e3s-conferences.orgresearchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a gradient elution to achieve optimal separation. e3s-conferences.org Detection is commonly performed using a diode array detector (DAD). e3s-conferences.org This method allows for the accurate quantification and purity assessment of this compound. e3s-conferences.orgresearchgate.net

Other Spectroscopic Methods (e.g., Infrared Spectroscopy for functional group analysis)

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to its key structural features. A strong absorption band is typically observed around 1716-1730 cm⁻¹ due to the C=O stretching vibration of the ester group. The C=C stretching of the conjugated double bond appears around 1640 cm⁻¹. The C-O stretching vibrations of the ester are found in the region of 1100-1300 cm⁻¹. Additionally, the out-of-plane bending of the trans-disubstituted alkene often gives a strong band around 980 cm⁻¹. spectroscopyonline.comresearchgate.net

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1716 - 1730 |

| C=C (Alkene) | Stretch | ~1640 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-H (trans-Alkene) | Out-of-plane bend | ~980 |

Data based on general principles of IR spectroscopy for acrylates. spectroscopyonline.comresearchgate.net

Future Directions and Emerging Research Avenues

Development of Highly Stereoselective and Enantioselective Synthetic Methods

The synthesis of specific stereoisomers (E/Z isomers) and enantiomers of 3-p-tolyl-acrylic acid methyl ester and its derivatives is a significant area for future research. While traditional methods often yield mixtures, modern organic synthesis demands precise control over molecular geometry.

One promising approach involves the use of transition metal catalysis. For instance, rhodium-catalyzed hydrogenation has been employed for the enantioselective synthesis of β²-amino acids, using derivatives of this compound as substrates. psu.edu Research in this area focuses on developing novel chiral ligands that can induce high levels of stereoselectivity. A mix-ligand approach, combining chiral and achiral phosphine (B1218219) ligands, has shown success in achieving high enantiomeric excess (ee) for related structures. psu.edu Future work will likely involve screening extensive libraries of chiral ligands and catalysts to identify systems that provide both high conversion and exceptional enantioselectivity for the direct synthesis of chiral derivatives of this compound.

Table 1: Catalyst Systems for Asymmetric Synthesis of Related Cinnamate (B1238496) Derivatives

| Catalyst/Ligand System | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference |

| Rhodium with Chiral/Achiral Phosphine Ligands | β-Amino Acid Precursor | >90% | psu.edu |

| Palladium with Chiral Phosphine Ligands | Allylic Substitution Substrates | Variable | psu.edu |

| Copper with Chiral Ligands | Conjugate Addition Substrates | Variable | psu.edu |

This table illustrates catalyst systems used for achieving enantioselectivity in reactions involving structures similar to this compound.

Integration with Flow Chemistry and High-Throughput Experimentation

Modern chemical manufacturing and discovery are increasingly benefiting from the integration of flow chemistry and high-throughput experimentation (HTE). These technologies offer significant advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: The synthesis of cinnamic acid esters can be adapted to continuous-flow systems. google.comacs.org Using packed-bed reactors with solid acid catalysts or enzymatic membrane reactors can enable continuous production, minimize waste, and allow for precise control over reaction parameters like temperature and residence time. google.comresearchgate.net For this compound, a flow process could involve reacting p-tolualdehyde with methyl acetate (B1210297) in a heated, pressurized reactor containing a heterogeneous catalyst, followed by continuous purification. This approach can lead to higher space-time yields compared to traditional batch processes. mdpi.com

High-Throughput Experimentation (HTE): HTE utilizes automation and miniaturization to rapidly screen a large number of reaction conditions in parallel. youtube.comdomainex.co.uk This is particularly valuable for optimizing the synthesis of this compound, for example, in a Heck-type reaction between p-iodotoluene and methyl acrylate (B77674). matthey.com HTE platforms can efficiently screen various catalysts, ligands, bases, and solvents to quickly identify the optimal conditions for maximizing yield and purity. nih.govunchainedlabs.com The data generated from HTE can be used to build predictive models for reaction outcomes, further accelerating process development. nih.gov

Exploration of Sustainable and Biocatalytic Approaches

The push for "green chemistry" is driving research into more environmentally friendly synthetic methods. For a compound like this compound, this involves exploring renewable feedstocks and biocatalysis.

Biocatalysis: Enzymes, particularly lipases, have proven effective in catalyzing the esterification of cinnamic acid and its derivatives. nih.govnih.gov Immobilized lipases such as Novozym 435 and Lipozyme TLIM can be used to synthesize various cinnamate esters, often with high conversion rates and under mild conditions. mdpi.comnih.govnih.gov These enzymatic methods offer high selectivity, reduce the need for harsh acid catalysts and organic solvents, and allow for easier product purification. researchgate.netnih.gov The reusability of immobilized enzymes further enhances the sustainability of the process. nih.gov Future research will likely focus on identifying or engineering enzymes with specific activity towards 3-p-tolyl-acrylic acid and methanol (B129727) for the direct biocatalytic production of the target ester.

Table 2: Comparison of Catalytic Methods for Cinnamate Ester Synthesis

| Method | Catalyst | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Sulfuric Acid | Reflux | High conversion | Harsh conditions, waste generation tjpr.orgapsu.edu |

| Heck Reaction | Palladium Complexes | Elevated temperature | C-C bond formation | Catalyst cost, potential metal contamination matthey.com |

| Enzymatic Esterification | Immobilized Lipase (e.g., Novozym 435) | Mild temperature (40-80°C) | High selectivity, reusable catalyst, sustainable nih.govnih.gov | Slower reaction times, potential enzyme inhibition mdpi.comnih.gov |

| Solid Acid Catalysis (Flow) | Acidic Resin | Elevated temperature | Solvent-free, continuous process | Catalyst deactivation google.com |

Novel Applications in Specialized Organic Synthesis and Materials Science

Beyond its current uses, this compound is a versatile molecule with potential for new applications in both specialized organic synthesis and advanced materials science.

Specialized Organic Synthesis: The structural backbone of this compound makes it a valuable building block for more complex molecules. Its derivatives are already used in the synthesis of non-natural β²-amino acids, which are important components of peptidomimetics and other biologically active compounds. psu.edu The presence of the reactive double bond and the ester functionality allows for a wide range of chemical transformations, making it a useful intermediate in the synthesis of pharmaceuticals and fine chemicals.

Materials Science: As an acrylic ester, the compound has the potential to be used as a monomer or co-monomer in the creation of specialty polymers. wikipedia.orgfree.fr The p-tolyl group can impart specific properties to the resulting polymer, such as increased thermal stability, altered refractive index, or enhanced hydrophobicity compared to standard polyacrylates. free.fr Such polymers could find applications in advanced coatings, adhesives, or optical materials. Research in this area would involve the polymerization of this compound and the characterization of the resulting polymer's physical and chemical properties. researchgate.netmdpi.com The development of block copolymers containing segments derived from this monomer could lead to self-assembling nanostructures with unique morphologies and functions. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-p-Tolyl-acrylic acid methyl ester, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation using p-tolyl derivatives and acrylic acid precursors. For example, ethyl ester analogs (e.g., 3-p-Tolyl-acrylic acid ethyl ester) are synthesized by reacting aldehydes with ethyl acrylate in the presence of copper triflate catalysts, achieving yields of ~70–80% under optimized conditions (reflux in toluene, 12 hours) . Transesterification with methanol can convert ethyl esters to methyl esters, requiring acid catalysts (e.g., H₂SO₄) and controlled temperature to avoid side reactions .

- Key Parameters : Monitor reaction progress via TLC or GC-MS. Optimize catalyst loading (5–10 mol%) and solvent polarity to enhance regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H NMR : Peaks at δ 7.64 (d, J = 16.0 Hz) and δ 6.37 (d, J = 16.0 Hz) confirm the trans-α,β-unsaturated ester structure. Aromatic protons from the p-tolyl group appear as doublets at δ 7.40 and 7.17 .

- IR Spectroscopy : Strong absorption at ~1713 cm⁻¹ (C=O stretch) and ~1638 cm⁻¹ (C=C stretch) validates the ester and conjugated double bond .

- GC-MS : Use polar cyanosilicone columns (e.g., AOCS-recommended) to resolve esters from impurities, comparing retention times and spectral libraries (e.g., Wiley) .

Q. How should researchers handle stability and storage of this compound?

- Methodology : Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the acrylate moiety. Avoid prolonged exposure to light or moisture, which can hydrolyze the ester bond. Confirm purity via GC-MS before use in sensitive reactions .

Advanced Research Questions

Q. What strategies resolve contradictory GC-MS data when identifying this compound in complex mixtures?

- Methodology :

- Retention Index Calibration : Compare retention times against internal standards (e.g., saturated FAMEs) to account for column variability .

- Spectral Deconvolution : Use software tools to isolate overlapping peaks (common in ester-rich matrices). Cross-validate with high-resolution MS or NMR when spectral matches are ambiguous (e.g., library match quality <85%) .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish target signals from background noise .

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

- Methodology :

- DFT Calculations : Model transition states of Friedel-Crafts acylation to predict regioselectivity and energy barriers. For example, assess the electronic effects of substituents on the p-tolyl ring .

- Solvent Screening : Use COSMO-RS simulations to identify solvents (e.g., toluene vs. DCM) that maximize yield by stabilizing intermediates .

- Kinetic Studies : Fit experimental data to Arrhenius equations to determine rate-limiting steps (e.g., esterification vs. cyclization) .

Q. What are the challenges in quantifying trace impurities in this compound, and how are they mitigated?

- Methodology :

- SPE Purification : Use solid-phase extraction (e.g., C18 cartridges) to remove polar byproducts (e.g., unreacted acids) before GC analysis .

- Derivatization : Convert residual free acids to volatile esters (e.g., with BF₃-methanol) to enhance detection limits .

- Validation : Perform spike-and-recovery experiments with known impurity standards (e.g., p-tolualdehyde) to validate accuracy .

Q. How does the steric and electronic nature of the p-tolyl group influence the compound’s reactivity in polymerization?

- Methodology :

- Kinetic Studies : Compare polymerization rates with analogs (e.g., phenyl or nitro-substituted acrylates) using DSC or GPC. The electron-donating methyl group in p-tolyl enhances radical stability, accelerating chain propagation .

- X-ray Crystallography : Analyze crystal packing to assess steric hindrance effects on monomer alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro